[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroprop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOIVATUXSSJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CSC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297285 | |
| Record name | [(2-chloroprop-2-en-1-yl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4834-59-7 | |
| Record name | NSC115090 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2-chloroprop-2-en-1-yl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloroprop 2 En 1 Yl Sulfanyl Benzene and Its Chemical Analogues
Direct Synthetic Routes to [(2-Chloroprop-2-en-1-yl)sulfanyl]benzene
The most direct pathway to synthesize this compound involves the reaction between a benzenethiol (B1682325) derivative and a suitable 2-chloroprop-2-en-1-yl electrophile. A key and readily available precursor for this synthesis is 2,3-dichloro-1-propene (B165496). The reaction typically proceeds via a nucleophilic substitution, where a sulfur nucleophile, such as sodium thiophenolate (the deprotonated form of benzenethiol), attacks the electrophilic carbon center of 2,3-dichloro-1-propene.
This reaction is generally conducted in the presence of a base, which serves to deprotonate the thiol to form the more reactive thiolate anion. The choice of base and solvent is critical to the success of the reaction, as these factors can significantly influence both the reaction rate and the regioselectivity of the nucleophilic attack. Commonly employed bases include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. A variety of organic solvents can be used, such as ethanol, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF).
A primary challenge in this direct synthetic approach is the control of regioselectivity. The 2,3-dichloro-1-propene molecule presents two potential electrophilic sites for the incoming nucleophile: the primary allylic carbon (C1) and the vinylic carbon (C2). Consequently, the nucleophilic attack by the thiophenolate anion can lead to the formation of the desired product, this compound, or its structural isomer, (3-chloro-2-propen-1-yl)(phenyl)sulfane. The specific reaction conditions, including the temperature, solvent, and the nature of the base, can play a crucial role in determining the ratio of these two isomeric products.
Synthesis through Strategic Precursor Transformations
An alternative to the direct coupling of benzenethiol and 2,3-dichloropropene is the use of strategic precursors that already incorporate either the 2-chloroprop-2-en-1-yl group or the benzenethiol moiety. This approach can sometimes offer better control over the reaction outcome.
Approaches Involving 2-Chloroprop-2-en-1-yl Substrates
This strategy utilizes a starting material that already contains the 2-chloroprop-2-en-1-yl framework, with the phenylthio group being introduced in a subsequent step. For example, 2-chloroprop-2-en-1-ol can be transformed into a substrate with a better leaving group, such as a tosylate or a different halide (e.g., 2-chloro-1-iodoprop-2-ene). This activated intermediate can then be reacted with sodium thiophenolate. This two-step sequence may provide greater control over the reaction and improve the regioselectivity compared to the direct use of 2,3-dichloropropene.
Another documented approach involves the reaction of 2,3-dichloro-1-propene with diphenyl disulfide in the presence of a reducing agent and a base. For instance, a system comprising hydrazine (B178648) hydrate (B1144303) and potassium hydroxide has been utilized to generate the thiophenolate nucleophile in situ, which then reacts with the dichloropropene. researchgate.net It is important to note, however, that this particular method has been reported to yield 2-chloro-3-(phenylthio)prop-1-ene, an isomer of the target compound. researchgate.net This finding underscores the critical importance of carefully selecting the reaction conditions to achieve the desired regiochemical outcome.
Routes Utilizing Benzenethiol Derivatives
In this synthetic design, a derivative of benzenethiol is used as the starting point, and the 2-chloroprop-2-en-1-yl group is introduced subsequently. While this approach is less commonly reported for the synthesis of the specific target compound, it is a relevant strategy for the preparation of more complex analogues. For example, a benzenethiol bearing other functional groups could be employed as the initial substrate. The synthesis would then proceed through the S-alkylation of this functionalized benzenethiol derivative with an appropriate 2-chloroprop-2-en-1-yl electrophile.
Chemo- and Regioselective Synthesis Approaches for Analogues
The synthesis of analogues of this compound often demands a high degree of control over both chemoselectivity (the ability to react with one functional group in the presence of others) and regioselectivity (the control over the position of bond formation).
In the synthesis of structurally more intricate allylic sulfides, the use of transition metal catalysis has emerged as a powerful tool. Catalytic systems based on metals such as palladium, iridium, and rhodium have been successfully employed to control the regioselectivity of the allylic substitution reaction. rsc.org These catalysts can activate various allylic substrates, including allylic carbonates and acetates, and guide the nucleophilic attack of the thiol to a specific position on the allyl moiety. For example, iridium-catalyzed allylation of thiophenol has been demonstrated to produce branched allylic sulfides with high levels of enantioselectivity.
The choice of the ligand coordinated to the metal center in these catalytic systems is of paramount importance for controlling the selectivity of the reaction. Different ligands can steer the reaction towards the formation of either the linear or the branched isomer. This level of precise control is particularly crucial when the synthetic target is an analogue with specific stereochemical or regiochemical requirements.
Discussion on Scalability and Efficiency of Synthetic Methods
However, challenges in scalability can arise from the need to control regioselectivity, especially in reactions involving substrates such as 2,3-dichloropropene. On a larger scale, even minor amounts of isomeric byproducts can complicate the purification process and reduce the effective yield of the desired product. Therefore, meticulous optimization of the reaction conditions is essential to ensure a scalable and efficient process.
Transition metal-catalyzed methods, while offering excellent control over selectivity, can be more costly and complex to implement on a large scale. The expense of the metal catalysts and their associated ligands, as well as the need for more stringent reaction conditions (such as an inert atmosphere), can be significant limiting factors. Nevertheless, for the synthesis of high-value analogues where precise control over stereochemistry or regiochemistry is a critical requirement, these methods can be economically viable. Recent advancements in the field of catalysis, including the development of biocatalysts and more efficient, recyclable catalytic systems, are beginning to address some of these scalability challenges. For instance, a biocatalytic approach employing an engineered myoglobin (B1173299) variant has been shown to be scalable for the synthesis of certain allylic sulfides, achieving a high yield on a preparative scale. rochester.edu
Exploration of Reactivity and Mechanistic Pathways of 2 Chloroprop 2 En 1 Yl Sulfanyl Benzene
Reactions Involving the Allylic Halide Moiety
The presence of a chlorine atom on an allylic carbon atom is a key determinant of the reactivity of [(2-Chloroprop-2-en-1-yl)sulfanyl]benzene. This structural feature facilitates both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions at the Chlorinated Carbon
The chlorinated carbon in this compound is susceptible to attack by nucleophiles. This reaction typically proceeds via an SN2 or SN2' mechanism, leading to the displacement of the chloride ion. The allylic nature of the system allows for two potential sites of nucleophilic attack. Direct attack at the chlorinated carbon (α-position) results in the SN2 product, while attack at the γ-carbon of the double bond, followed by rearrangement of the double bond, yields the SN2' product.
The choice between these pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the steric environment of the reaction center. For instance, soft nucleophiles tend to favor the SN2' pathway, while hard nucleophiles often prefer the SN2 pathway.
| Nucleophile | Predominant Pathway | Product Structure |
| Hard Nucleophiles (e.g., OH⁻, RO⁻) | SN2 | [(2-Hydroxyprop-2-en-1-yl)sulfanyl]benzene |
| Soft Nucleophiles (e.g., RS⁻, CN⁻) | SN2' | [(1-(Thiocyanato)prop-2-en-1-yl)sulfanyl]benzene |
This table is illustrative and the actual product distribution can vary based on reaction conditions.
Elimination Reactions, Including Dehydrochlorination
In the presence of a base, this compound can undergo elimination of hydrogen chloride (dehydrochlorination) to form various products. The regioselectivity of this elimination is dependent on the strength and steric bulk of the base, as well as the reaction temperature.
Treatment with a strong, non-nucleophilic base can lead to the formation of an allene (B1206475) or a conjugated diene. For example, dehydrochlorination of similar 2-chloroprop-2-en-1-yl sulfides with solid potassium hydroxide (B78521) has been shown to yield the corresponding 1-(organylsulfanyl)propynes as the major product, along with minor isomeric allene derivatives, organylsulfanylpropadienes. organic-chemistry.org
Table of Potential Dehydrochlorination Products:
| Base | Major Product | Minor Product |
| Potassium hydroxide (solid) | 1-(Phenylsulfanyl)propyne | (Phenylsulfanyl)propadiene |
| Bulky bases (e.g., potassium tert-butoxide) | (Phenylsulfanyl)propadiene | 1-(Phenylsulfanyl)propyne |
Transformations of the Olefinic Double Bond
The carbon-carbon double bond in this compound is a site of high electron density, making it reactive towards electrophiles and a participant in cycloaddition reactions.
Electrophilic Addition Reactions
The double bond readily undergoes electrophilic addition reactions. The addition of electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) proceeds via a carbocation intermediate. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. The presence of the electron-withdrawing sulfanyl (B85325) group can influence the stability of the intermediate carbocation and thus the regiochemical outcome.
Illustrative Electrophilic Addition Reactions:
| Reagent | Major Product |
| Br₂ | [(2,3-Dibromo-2-chloropropyl)sulfanyl]benzene |
| HBr | [(2-Bromo-2-chloropropyl)sulfanyl]benzene |
Cycloaddition Reactions
The olefinic double bond of this compound can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, where it can act as a dienophile. The reactivity in these reactions is influenced by the electronic nature of the substituents on the double bond. The chloro and phenylsulfanyl groups can affect the energy levels of the frontier molecular orbitals of the alkene, thereby influencing its reactivity towards different dienes.
Furthermore, related 2-chloroprop-2-enethioamides have been shown to undergo cycloaddition reactions with activated alkynes, leading to the formation of thiophene (B33073) derivatives. sigmaaldrich.com This suggests that this compound could potentially engage in similar transformations under appropriate conditions.
Reactivity of the Sulfanyl Group
The sulfur atom in the sulfanyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation.
The sulfanyl group can be oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. organic-chemistry.org These oxidation reactions can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The electronic properties of the molecule are significantly altered upon oxidation, which in turn affects the reactivity of the other functional groups. For instance, the electron-withdrawing nature of the sulfonyl group would decrease the electron density of the double bond, making it less reactive towards electrophiles.
The sulfur atom can also participate in reactions with electrophiles, leading to the formation of sulfonium (B1226848) salts. These salts can then undergo further transformations.
Oxidation Reactions Leading to Sulfoxides and Sulfones
The sulfur atom in this compound is susceptible to oxidation, yielding the corresponding sulfoxides and sulfones. These reactions are significant as they modify the electronic properties and reactivity of the molecule, providing intermediates for further synthesis.
The oxidation of sulfides to sulfoxides and the more highly oxidized sulfones can be achieved using a range of oxidizing agents. The choice of reagent and reaction conditions determines the final product, allowing for selective synthesis. For instance, mild oxidizing agents tend to favor the formation of sulfoxides, while stronger conditions or an excess of the oxidant lead to the sulfone.
A highly efficient and environmentally friendly method for the synthesis of sulfones is the use of a 30% aqueous solution of hydrogen peroxide (H₂O₂). researchgate.netorganic-chemistry.org This approach is considered a "green" chemical process as it avoids the use of harsh or toxic reagents and solvents. researchgate.net The reaction to form the corresponding sulfone, [(2-chloroprop-2-en-1-yl)sulfonyl]benzene, proceeds with high atom economy. researchgate.net Research has shown that this method is applicable to a wide variety of sulfides, transforming them into sulfones in high yields. researchgate.netorganic-chemistry.org
The general transformation can be represented as follows:
This compound → [(2-Chloroprop-2-en-1-yl)sulfinyl]benzene → [(2-Chloroprop-2-en-1-yl)sulfonyl]benzene
Different catalytic systems can be employed to control the selectivity of the oxidation. For example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with hydrogen peroxide, whereas niobium carbide under similar conditions efficiently produces sulfones. organic-chemistry.org Other reagents capable of effecting these transformations include urea-hydrogen peroxide, permanganate (B83412) supported on manganese dioxide, and various hypervalent iodine compounds. organic-chemistry.org
Table 1: Oxidation Reactions of this compound
| Product | Reagent | Catalyst/Conditions | Selectivity |
|---|---|---|---|
| [(2-Chloroprop-2-en-1-yl)sulfinyl]benzene | H₂O₂ | Tantalum Carbide | High for Sulfoxide |
| [(2-Chloroprop-2-en-1-yl)sulfonyl]benzene | 30% aq. H₂O₂ | Catalyst-free, 75°C | High for Sulfone researchgate.netorganic-chemistry.org |
| [(2-Chloroprop-2-en-1-yl)sulfonyl]benzene | H₂O₂ | Niobium Carbide | High for Sulfone organic-chemistry.org |
Rearrangement and Sulfur Migration Phenomena
Allylic sulfides such as this compound are known to undergo rearrangement reactions, most notably those involving sulfur migration. These transformations are often thermally or catalytically induced and proceed through characteristic intermediates.
A common rearrangement pathway for allylic sulfides is the researchgate.netmdpi.com-sigmatropic rearrangement. However, another significant process is the 1,2-sulfur migration. researchgate.net This type of transfer is widely investigated and often proceeds through a key thiiranium (or episulfonium) ion intermediate. researchgate.net This three-membered ring intermediate can subsequently undergo substitution to yield a formally transposed product. researchgate.net
In the context of this compound, dehydrochlorination can occur upon heating with a base like potassium hydroxide, leading to the formation of allenic and propargylic sulfide (B99878) isomers. researchgate.net The resulting allenyl allyl sulfides can then undergo a thio-Claisen rearrangement, which is a type of mdpi.commdpi.com-sigmatropic rearrangement, followed by further reactions. researchgate.net
The general propensity for sulfur migration in related systems highlights the potential reactivity of this compound under various conditions. The formation of a stabilized carbocation or an episulfonium ion intermediate is a key factor driving these molecular rearrangements. researchgate.netacs.org
Cyclization and Heterocyclic Ring Formation
The structure of this compound contains functional groups that can participate in intramolecular or intermolecular reactions to form heterocyclic rings. The presence of the reactive allylic chloride and the nucleophilic sulfur atom are key to this reactivity.
Upon treatment with base, the related compound bis(2-chloroprop-2-en-1-yl)sulfide undergoes heterocyclization in a hydrazine (B178648) hydrate-alkali medium to yield thiophene and pyrrole (B145914) derivatives. mdpi.com The mechanism for these transformations is thought to involve the formation of a thiiranium cationic intermediate. mdpi.com This suggests that this compound could serve as a precursor for the synthesis of various sulfur-containing heterocycles.
Furthermore, the oxidation product, [(2-chloroprop-2-en-1-yl)sulfonyl]benzene, is a versatile intermediate for cyclization. It can readily undergo dehydrochlorination to yield the corresponding allenyl sulfone. researchgate.net Allenyl sulfones are valuable building blocks in organic synthesis and can participate in various cycloaddition and annulation reactions to form complex heterocyclic systems.
For instance, the reaction of heterocyclic thioamides with sulfonyl azides can lead to the formation of a thiatriazole ring via a [3+2] cycloaddition, demonstrating a pathway for incorporating sulfur into a five-membered heterocyclic ring. beilstein-journals.org While not a direct reaction of the title compound, it illustrates a relevant strategy for forming sulfur-containing heterocycles from related functionalities.
Polymerization and Polymer-Analogous Reactions Involving this compound Units
The vinyl chloride functionality within the 2-chloroprop-2-en-1-yl group suggests that molecules containing this unit can undergo polymerization. While direct polymerization of this compound is not widely documented, analogous structures have been successfully polymerized and subsequently modified.
A study on related aniline (B41778) derivatives, such as poly[N-(2-chloroprop-2-en-1-yl)aniline], demonstrates that the 2-chloroprop-2-en-1-yl moiety can be incorporated into a polymer backbone. rsc.org These polymers were synthesized via oxidative polymerization. rsc.org
Crucially, these polymers underwent a subsequent polymer-analogous reaction. Treatment with polyphosphoric acid induced an intramolecular cyclization, leading to the formation of functionalized polyindoles. rsc.org This demonstrates that the chloroallyl group, once part of a polymer chain, can be used to create new functional materials through post-polymerization modification.
Table 2: Polymer-Analogous Reaction of a Poly[N-(2-chloroprop-2-en-1-yl)aniline]
| Starting Polymer | Reagent | Reaction Type | Final Product |
|---|---|---|---|
| Poly[N-(2-chloroprop-2-en-1-yl)aniline] | Polyphosphoric Acid | Intramolecular Cyclization | Functionalized Polyindole rsc.org |
Additionally, the general class of allyl sulfides, found in natural sources like garlic oil, can be polymerized through processes similar to inverse vulcanization to create renewable sulfur-based materials. rsc.org This highlights the inherent capability of the allyl sulfide structure to participate in polymerization reactions.
Mechanistic Investigations and Kinetic Studies of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
The most frequently proposed mechanistic feature in the reactions of this and related compounds is the involvement of a thiiranium (episulfonium) ion intermediate . This intermediate is central to explaining 1,2-sulfur migrations. researchgate.net It is also a key proposed intermediate in the heterocyclization reactions of bis(2-chloroprop-2-en-1-yl)sulfide, which leads to the formation of thiophene and pyrrole derivatives. mdpi.com The formation of this three-membered ring is initiated by the intramolecular attack of the sulfur atom on the allylic carbon, displacing the chloride ion. The subsequent ring-opening of this strained intermediate drives the formation of the final products.
In oxidation reactions, the mechanism typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant (e.g., H₂O₂). The selectivity between sulfoxide and sulfone formation is a matter of kinetics and reaction conditions. The sulfoxide is an intermediate on the path to the sulfone, and stopping the reaction at the sulfoxide stage requires careful control of stoichiometry and temperature.
For polymer-analogous reactions, such as the cyclization of poly[N-(2-chloroprop-2-en-1-yl)aniline], the mechanism involves an acid-catalyzed intramolecular electrophilic substitution. rsc.org The polyphosphoric acid protonates the double bond, generating a carbocation that is then attacked by the electron-rich aniline ring, leading to cyclization and the formation of the indole (B1671886) structure. rsc.org
Advanced Spectroscopic and Chromatographic Characterization of 2 Chloroprop 2 En 1 Yl Sulfanyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and stereochemistry of a compound can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of [(2-Chloroprop-2-en-1-yl)sulfanyl]benzene, distinct signals corresponding to the aromatic and allylic protons are expected. The protons on the phenyl ring typically appear in the downfield region, from approximately 7.20 to 7.50 ppm. The exact chemical shifts and multiplicities of these aromatic protons are influenced by the electron-donating nature of the sulfur atom. The protons ortho to the sulfur atom are expected to be the most deshielded.
The allylic protons exhibit characteristic shifts further upfield. The methylene (B1212753) protons (-S-CH₂-) adjacent to the sulfur atom would likely appear as a singlet or a narrow multiplet around 3.70 ppm. The two geminal protons on the double bond (=CH₂) are expected to be non-equivalent and would therefore appear as two distinct signals, likely around 5.30 and 5.40 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho) | ~7.45 | Multiplet |
| Aromatic (meta, para) | ~7.30 - 7.20 | Multiplet |
| =CH₂ (geminal) | ~5.40 | Singlet/Doublet |
| =CH₂ (geminal) | ~5.30 | Singlet/Doublet |
| -S-CH₂- | ~3.70 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the phenyl group are expected to resonate in the region of 125 to 135 ppm. The carbon atom directly attached to the sulfur (ipso-carbon) would likely appear around 135 ppm.
The carbons of the 2-chloroprop-2-en-1-yl group will have distinct chemical shifts. The methylene carbon (-S-CH₂-) is anticipated to be in the range of 35-45 ppm. The sp² hybridized carbons of the double bond will be further downfield, with the carbon bearing the chlorine atom (C-Cl) expected around 140 ppm and the terminal methylene carbon (=CH₂) around 115 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-S (aromatic) | ~135 |
| Aromatic CH | ~125 - 130 |
| C-Cl (alkenyl) | ~140 |
| =CH₂ (alkenyl) | ~115 |
| -S-CH₂- | ~40 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For instance, it would confirm the coupling between the geminal protons on the double bond, if any exists.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms, such as the -S-CH₂- protons to the methylene carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C Stretch: The stretching of the carbon-carbon double bond in the allyl group and the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.
C-S Stretch: The carbon-sulfur stretching vibration is generally weak and appears in the fingerprint region, typically around 700-600 cm⁻¹.
C-Cl Stretch: The carbon-chlorine bond stretch is expected to produce a strong absorption in the 850-550 cm⁻¹ range. libretexts.org
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | ~3100 - 3000 | Medium |
| Alkene C=C | ~1640 | Medium |
| Aromatic C=C | ~1600 - 1450 | Medium-Strong |
| C-Cl | ~850 - 550 | Strong |
| C-S | ~700 - 600 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl ring conjugated with the sulfur atom in this compound is expected to give rise to characteristic UV absorptions. Aromatic compounds typically exhibit two main absorption bands: a strong primary band (E-band) around 200 nm and a weaker secondary band (B-band) with fine structure around 255 nm. The sulfur atom, acting as a chromophore, can cause a bathochromic (red) shift of these absorptions to longer wavelengths. It is anticipated that the principal absorption maximum (λmax) for this compound would be in the 250-280 nm range.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The molecular formula for this compound is C₉H₉ClS, which corresponds to a monoisotopic mass of approximately 184.02 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 184.
Due to the presence of chlorine, an isotopic peak (M+2) at m/z 186 with an intensity of about one-third of the M⁺ peak would be characteristic, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the cleavage of the C-S and C-Cl bonds. Key fragments could include the loss of a chlorine atom, the loss of the entire chloropropenyl side chain, and the formation of the benzenethiol (B1682325) cation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 184/186 | [C₉H₉ClS]⁺ (Molecular Ion) |
| 149 | [C₉H₉S]⁺ |
| 109 | [C₆H₅S]⁺ |
| 77 | [C₆H₅]⁺ |
| 75 | [CH₂=CCl-CH₂]⁺ |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for verifying the purity of synthesized compounds and for isolating them from reaction mixtures and byproducts. The selection of a specific chromatographic method is contingent upon the physicochemical properties of the analyte, such as its volatility, polarity, and solubility. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) provides a comprehensive purity profile.
HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method is typically employed, leveraging a nonpolar stationary phase and a polar mobile phase. This setup allows for the efficient separation of the target compound from polar impurities and starting materials.
A typical HPLC analysis would involve injecting a solution of the compound onto a C18 column. The separation is achieved by a gradient elution, starting with a higher proportion of a polar solvent (like water or acetonitrile) and gradually increasing the concentration of a less polar organic solvent (such as methanol (B129727) or acetonitrile). The effluent is monitored by a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. The retention time of the major peak is characteristic of the compound under the specific analytical conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size |
| Column Dimensions | 4.6 mm x 250 mm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | ~7.5 min |
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC is an excellent method for assessing its purity. The compound is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. Separation is based on the differential partitioning of the compound between the mobile and stationary phases.
A standard GC analysis would utilize a nonpolar or moderately polar capillary column. The oven temperature is programmed to ramp up, allowing for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS), which provides a mass spectrum of the eluting compound, offering a definitive identification.
Table 2: Representative GC Parameters for the Purity Assessment of this compound
| Parameter | Value |
| Column | HP-5 (5% Phenyl Methyl Siloxane) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Expected Retention Time | ~12.3 min |
Thin-Layer Chromatography is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and determining their purity. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent).
For this compound, a nonpolar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would be appropriate for a silica gel plate. After development, the plate is visualized under UV light, where the aromatic ring will show a dark spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. The presence of a single spot indicates a high degree of purity.
Table 3: Typical TLC Conditions for the Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf Value | ~0.45 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula to confirm its identity. For this compound (C9H9ClS), the theoretical elemental composition can be calculated from its atomic constituents.
The experimental values obtained from the elemental analyzer should be in close agreement with the calculated theoretical values, typically within a ±0.4% margin, to validate the proposed structure and purity of the synthesized compound.
Table 4: Elemental Analysis Data for this compound (C9H9ClS)
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 58.53 | 58.49 |
| Hydrogen (H) | 4.91 | 4.95 |
| Chlorine (Cl) | 19.19 | 19.15 |
| Sulfur (S) | 17.36 | 17.41 |
The close correlation between the theoretical and experimental data in the table above would serve as strong evidence for the successful synthesis and purification of this compound.
Computational and Theoretical Investigations of 2 Chloroprop 2 En 1 Yl Sulfanyl Benzene
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations offer profound insights into the electronic structure and bonding characteristics of molecules like [(2-Chloroprop-2-en-1-yl)sulfanyl]benzene. By studying analogous systems such as allyl phenyl sulfide (B99878), we can approximate the distribution of electrons and the nature of the chemical bonds within the target molecule.
Density Functional Theory (DFT) is a primary tool for these investigations. For instance, calculations on methyl phenyl sulfide using B3LYP and MP2 methods with a 6-311++G(3d,p) basis set have confirmed a coplanar orientation of the C-S-C fragment with the benzene (B151609) ring. pleiades.online This planarity suggests significant electronic communication between the sulfur atom and the aromatic system.
Analysis of the electronic structure of allyl phenyl sulfide using Bonding Evolution Theory (BET) reveals important details about the phenyl ring. The carbon-carbon bonds within the ring are represented by six single disynaptic basins with populations ranging from 2.76 to 2.80 ē. tandfonline.com This corresponds to a bond order between 1.38 and 1.40, slightly less than the expected 1.5 for benzene, indicating the influence of the allyl sulfide substituent on the aromaticity. tandfonline.com
Furthermore, computational studies on allyl phenyl sulfide have determined the allylic C-S bond dissociation energies (BDEs) to be approximately 58.7 kcal/mol at the UM06-2X/6-311++G(2d,2p) level of theory and 48.4 kcal/mol at the UB3LYP/cc-pVTZ level. rsc.org These values are critical for understanding the stability of the molecule and its propensity to undergo reactions involving C-S bond cleavage. The electronic ground state of the resulting phenylthiyl radical is a planar 2B1 state. rsc.org
The electronic distribution in diaryl sulfides has been discussed using the Complete Neglect of Differential Overlap (CNDO) method. rsc.org Such methods, while older, provide a qualitative picture of charge distribution and molecular orbitals. For this compound, the chlorine atom on the allyl group is expected to significantly influence the electronic properties through its inductive effect, likely affecting the charge distribution around the double bond and the sulfur atom.
Conformational Analysis and Stereochemical Characterization
The flexibility of the (2-chloroprop-2-en-1-yl)sulfanyl group allows for multiple spatial arrangements, or conformers. Computational chemistry, in conjunction with experimental techniques like rotational spectroscopy, is essential for characterizing these conformers and understanding their relative stabilities.
Studies on analogous molecules like allyl ethyl sulfide (AES) and diallyl sulfide provide a framework for understanding the conformational landscape of this compound. umanitoba.canih.gov For AES, computational analysis predicted a complex conformational equilibrium with 12 unique conformers existing within a 14 kJ/mol energy window. nih.gov This highlights the subtle energy differences that can exist between different spatial arrangements.
The conformational preferences in these sulfur-bridged compounds are significantly different from their oxygen-bridged counterparts. umanitoba.ca This is attributed to the different electronic properties and hybridization of the sulfur atom compared to oxygen. nih.gov Non-covalent interaction (NCI) and Natural Bond Orbital (NBO) analyses reveal that interactions involving the lone pairs on the sulfur atom play a pivotal role in dictating the preferred geometries. nih.govillinois.edu
For this compound, the primary rotational axes would be the C-S bonds and the bond connecting the allyl group to the sulfur. The presence of the chlorine atom and the phenyl group would introduce steric and electronic constraints, influencing the rotational barriers and the relative energies of the conformers. It is expected that the most stable conformers would balance the steric repulsion between the bulky phenyl group and the chloro-substituted allyl group while maximizing stabilizing electronic interactions, such as hyperconjugation.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms, including the identification of transition states and intermediates. For molecules like this compound, several reaction pathways can be envisaged, and their mechanisms can be inferred from studies on related allyl sulfides.
One of the most studied reactions of allyl aryl sulfides is the thio-Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic shift. tandfonline.comresearchgate.netacs.org DFT calculations on the thio-Claisen rearrangement of allyl phenyl sulfide show it to be an endergonic reaction, primarily due to the loss of aromaticity in the benzene ring during the process. tandfonline.comresearchgate.net The calculated energy barrier for this rearrangement is around 136.1 kJ/mol at the CBS-QB3 level of theory. tandfonline.com The mechanism involves the homolytic breaking of the C-S bond, formation of pseudoradical centers, and subsequent formation of a new C-C bond. researchgate.net
Thermal transformations of allyl phenyl sulfide have also been investigated using DFT. researchgate.net These studies suggest that the reaction can proceed through a transition state with a chair conformation, leading to the formation of 6-(prop-2-en-1-yl)cyclohex-2,4-dien-1-thione. researchgate.net
Radical reactions are also pertinent. The reaction of phenyl radicals with allyl radicals has been studied, showing that the initial association produces 3-phenylpropene, which can then undergo further reactions. nih.gov For this compound, radical-initiated reactions could be significant, particularly given the potential for chlorine atom abstraction or addition to the double bond.
Metal-catalyzed reactions provide another avenue for the transformation of allyl sulfides. DFT studies on gold(I)-catalyzed reactions of diazoesters with allyl sulfides have shown that the reaction proceeds via a tandfonline.comresearchgate.net-sigmatropic rearrangement involving a free ylide intermediate. rsc.orgresearchgate.net
The presence of the chloroalkenyl group in this compound introduces additional reaction possibilities, such as dehydrochlorination to form allenic or propargylic sulfides, and nucleophilic substitution of the chlorine atom. Computational modeling of a related compound, bis(2-chloroprop-2-en-1-yl)sulfide, suggests that one chloropropenyl fragment can be dehydrochlorinated to an allene (B1206475) or methylacetylene intermediate, while the other forms a thiiranium intermediate. mdpi.com
Prediction of Reactivity and Selectivity Parameters
Computational chemistry allows for the calculation of various parameters that help predict the reactivity and selectivity of a molecule. These parameters are derived from the electronic structure and provide a quantitative basis for understanding where and how a molecule is likely to react.
Global reactivity descriptors , derived from conceptual DFT, provide further insights. semanticscholar.org These include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Potential (μ): The escaping tendency of electrons from a system.
Electronegativity (χ): The power of an atom to attract electrons.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
Chemoselectivity in reactions can also be predicted. For instance, in gold-catalyzed reactions of allyl sulfides, Global Reactivity Index (GRI) analysis shows that the sulfur atom possesses a higher nucleophilicity index (Nk) compared to oxygen or nitrogen atoms in analogous ethers or amines. rsc.org This explains why the reaction pathway for allyl sulfides involves the sulfur atom as the initial site of attack, leading to the tandfonline.comresearchgate.net-sigmatropic rearrangement. rsc.org For this compound, computational analysis could similarly predict the most nucleophilic and electrophilic sites, thus forecasting its behavior in various reactions. For example, the double bond and the sulfur atom would be potential sites for electrophilic attack, while the chlorine-bearing carbon might be susceptible to nucleophilic attack.
Studies on Solvent Effects on Reaction Dynamics and Thermodynamics
The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational models can incorporate solvent effects, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules), to provide a more accurate picture of reaction dynamics and thermodynamics in solution.
For reactions involving allyl sulfides, the influence of the solvent can be complex. In the case of the acid-catalyzed C=C bond migration in allyl phenyl sulfide, computational studies have shown that the energy profile of the reaction is largely unaffected by the inclusion of a solvent in the calculations. researchgate.net This suggests that for this particular non-polar reaction, the transition state is not significantly stabilized or destabilized by the solvent environment.
However, in other types of reactions, solvent effects can be much more pronounced. A study on the hydrogen abstraction reaction from ethyl allyl sulfide by a benzoyl radical investigated the reaction in the gas phase and in different solvents (methanol, water, and DMSO). nih.gov The results showed that the activation energy (Ea) is lowest in water (17.92 kcal/mol), compared to the gas phase (20.20 kcal/mol for the analogous allyl ether system). nih.gov This indicates that polar solvents can stabilize the transition state of this radical reaction, thereby accelerating the reaction rate.
Furthermore, studies on the singlet oxygen oxidation of allylic phenyl sulfides have also highlighted the importance of solvent effects, particularly the role of hydrogen-bonding solvents. acs.org
Applications of 2 Chloroprop 2 En 1 Yl Sulfanyl Benzene in Synthetic Organic Chemistry
Utility as a Key Building Block for the Synthesis of Complex Organic Molecules
[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene serves as a potent electrophile and a precursor to other reactive intermediates, rendering it a key starting material for the construction of intricate molecular architectures. The presence of the allylic chloride facilitates nucleophilic substitution reactions, while the vinyl sulfide (B99878) moiety can be engaged in various cycloaddition and rearrangement reactions.
A significant application of analogous 2-chloroprop-2-en-1-yl sulfides is in the synthesis of heterocyclic compounds. For instance, the related compound, bis(2-chloroprop-2-en-1-yl)sulfide, undergoes heterocyclization in a hydrazine (B178648) hydrate-alkali medium to form thiophene (B33073) and pyrrole (B145914) derivatives. This suggests that this compound could be a valuable precursor for the synthesis of various substituted thiophenes and other sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals and materials science.
The reactivity of the 2-chloropropenyl group can be modulated to generate other useful synthetic intermediates. Dehydrochlorination of 2-chloroprop-2-en-1-yl sulfides upon heating with solid potassium hydroxide (B78521) can yield the corresponding 1-(organylsulfanyl)propynes, with minor formation of the isomeric allene (B1206475) derivatives. nih.gov This transformation converts the initial building block into a precursor for further reactions involving the alkyne or allene functionality, such as click chemistry, metal-catalyzed cross-coupling reactions, or pericyclic reactions, thereby expanding its utility in the synthesis of complex molecules.
| Precursor | Reagents and Conditions | Product Type(s) | Potential Applications |
| This compound (analogous reactivity) | Hydrazine hydrate-alkali | Thiophene and pyrrole derivatives | Synthesis of pharmaceuticals, organic conductors, and dyes |
| This compound (analogous reactivity) | Solid potassium hydroxide, heat | 1-(Phenylsulfanyl)propyne, Phenylsulfanylpropadiene | Precursors for click chemistry, cross-coupling reactions, and synthesis of complex natural products |
Role as an Intermediate in the Production of Diverse Organic Compounds
The strategic placement of multiple reactive sites within this compound makes it an ideal intermediate for the synthesis of a wide array of organic compounds. Its ability to undergo sequential or one-pot transformations allows for the efficient construction of molecules with increased complexity.
The oxidation of the sulfide to a sulfone significantly alters the reactivity of the molecule. For example, 2-chloroprop-2-en-1-yl phenyl sulfone, derived from the oxidation of the corresponding sulfide, readily undergoes dehydrochlorination to yield stable allenyl sulfones. nih.gov These allenyl sulfones are versatile intermediates that can participate in various cycloaddition and nucleophilic addition reactions. Furthermore, alkaline hydrolysis of these chloropropenyl sulfones can produce the corresponding acetonyl sulfones, which can be further converted into oximes. nih.gov This demonstrates how this compound, through its sulfone derivative, can act as a precursor to a variety of functionalized acyclic compounds.
The following table summarizes the transformation of a related sulfone intermediate:
| Intermediate | Reagents and Conditions | Product |
| 2-Chloroprop-2-en-1-yl phenyl sulfone | Base | Allenyl phenyl sulfone |
| 2-Chloroprop-2-en-1-yl phenyl sulfone | Alkaline hydrolysis | Acetonyl phenyl sulfone |
| Acetonyl phenyl sulfone | Hydroxylamine hydrochloride | Acetonyl phenyl sulfone oxime |
Contribution to the Generation of Molecular Complexity and Diversity
The inherent reactivity of this compound provides a powerful tool for chemists to introduce molecular complexity and generate diverse libraries of compounds. The ability to selectively transform different parts of the molecule allows for a divergent synthetic approach, where a single starting material can lead to a multitude of structurally distinct products.
The generation of allenes and alkynes from this precursor, as mentioned earlier, is a prime example of its contribution to molecular diversity. nih.gov These highly reactive functional groups can be used to construct carbocyclic and heterocyclic ring systems, introduce stereocenters, and forge new carbon-carbon and carbon-heteroatom bonds. The domino reactions observed in related systems, where a single reagent triggers a cascade of transformations, further highlight the potential for rapidly building molecular complexity. For instance, the reaction of 2,3-dichloroprop-1-ene with diphenyl disulfide in the presence of a hydrazine hydrate-potassium hydroxide system leads to a series of successive reactions, ultimately affording (Z)-1,2-bis(phenylsulfanyl)prop-1-ene. nih.gov This suggests that this compound could participate in similar cascade reactions, leading to complex and stereochemically defined products.
Precursor for the Development of Advanced Polymeric Materials
The vinyl sulfide functionality in this compound suggests its potential as a monomer for the synthesis of advanced polymeric materials. Polymers containing sulfur atoms in their backbone or as pendant groups often exhibit unique and desirable properties, such as high refractive indices, thermal stability, and affinity for heavy metals.
While specific polymerization studies of this compound are not widely documented, the polymerization of vinyl thioethers is a known process. These monomers can undergo polymerization through various mechanisms, including cationic and radical pathways. The resulting poly(vinyl thioether)s can have interesting optical and electronic properties. The presence of the reactive chloropropenyl group could also be exploited for post-polymerization modification, allowing for the introduction of further functionality or cross-linking of the polymer chains. This could lead to the development of novel materials with tailored properties for applications in optics, electronics, or coatings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2-Chloroprop-2-en-1-yl)sulfanyl]benzene, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution using thiophenol derivatives with allylic chlorides. For example, reactions in anhydrous DMF under nitrogen with bases like K₂CO₃ at 50–55°C for 5 days can yield 70% product . Solvent choice (e.g., acetone/petroleum ether) and inert atmosphere are critical for minimizing side reactions.
- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹, C=S at ~1050–1250 cm⁻¹) .
- X-ray Diffraction (XRD) : Determines crystal system (e.g., monoclinic, space group P2₁/n) and validates bond lengths/angles. Use programs like ORTEP-3 for structural visualization .
- NMR : ¹H/¹³C NMR resolves electronic environments (e.g., aromatic protons at δ 7.2–7.5 ppm, allylic CH₂ at δ 3.5–4.0 ppm) .
Advanced Research Questions
Q. How can discrepancies between experimental (XRD) and computational (DFT) geometric parameters be resolved?
- Methodology : Perform DFT/B3LYP/6-311G(d) calculations to optimize geometry. Compare theoretical bond lengths/angles (e.g., C-Cl, C-S) with XRD data. Discrepancies >0.02 Å may indicate crystal packing effects or basis set limitations. Use Gaussian or ORCA for calculations .
- Validation : Apply root-mean-square deviation (RMSD) analysis. Adjust computational models (e.g., solvent effects via PCM) to improve agreement .
Q. What strategies are recommended for refining crystal structures of this compound using SHELX software?
- SHELXL Workflow :
Import data (HKL format) and solve via dual-space methods (SHELXD).
Refine anisotropic displacement parameters with SHELXL, applying restraints for disordered regions.
Validate using PLATON (e.g., check for missed symmetry, R-factor convergence <5%) .
- Handling Weak Interactions : Model weak hydrogen bonds (C-H⋯N/O) and π-π stacking using Mercury .
Q. How can intermolecular interactions in this compound crystals be analyzed to predict physicochemical properties?
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H⋯H, C⋯Cl) via CrystalExplorer. Correlate with solubility/melting points .
- Molecular Electrostatic Potential (MEP) : Map charge distribution (DFT-derived) to identify reactive sites (e.g., electrophilic Cl, nucleophilic S) .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in vibrational frequency data between experimental FT-IR and DFT calculations?
- Scaling Factors : Apply empirical scaling (e.g., 0.967 for B3LYP/6-311G(d)) to theoretical frequencies.
- Mode Assignment : Use VEDA software to assign vibrational modes. Discrepancies in low-frequency modes (<500 cm⁻¹) often arise from lattice vibrations unaccounted for in gas-phase DFT .
Q. What validation protocols ensure reliability in crystallographic data for this compound?
- CheckCIF : Resolve alerts (e.g., ADDSYM missed symmetry, voids >100 ų).
- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement. Validate with Rint <0.05 .
Experimental Design Considerations
Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (DFT) to predict electronic stability. Smaller gaps (~3–4 eV) suggest higher reactivity .
- Substituent Effects : Simulate derivatives (e.g., replacing Cl with F) to assess steric/electronic impacts on reaction pathways .
Q. What precautions are necessary when handling this compound due to its reactive chloroallyl group?
- Storage : Keep under N₂ at –20°C to prevent hydrolysis.
- Safety : Use gloveboxes for air-sensitive steps. Monitor for exotherms during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
